molecular formula C12H12O2 B8431816 2-(Methoxy, phenylmethyl)furan

2-(Methoxy, phenylmethyl)furan

Cat. No.: B8431816
M. Wt: 188.22 g/mol
InChI Key: PHWDFRXOLQRBAS-UHFFFAOYSA-N
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Description

2-(Methoxy, phenylmethyl)furan is a furan-derived compound with the molecular formula C13H14O2 . It features a furan ring, a core structure found in many flavorants and valuable chemical intermediates, which is substituted with a methoxy(phenylmethyl) group . This specific molecular architecture suggests potential utility in several research domains. Researchers may investigate this compound as a building block or intermediate in organic synthesis, particularly for developing more complex furan-based molecules . Given that furan derivatives are frequently studied in the context of biomass conversion and as potential precursors for biofuels and polymers , this compound may hold value in materials science research. Furthermore, structurally similar compounds are often explored for their organoleptic properties, making this compound a candidate for application studies in flavor and fragrance chemistry . The precise mechanism of action and specific research applications for this compound are areas for further investigation by the scientific community. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-[methoxy(phenyl)methyl]furan

InChI

InChI=1S/C12H12O2/c1-13-12(11-8-5-9-14-11)10-6-3-2-4-7-10/h2-9,12H,1H3

InChI Key

PHWDFRXOLQRBAS-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)C2=CC=CO2

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2-(Methoxy, phenylmethyl)furan serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various reactions such as:

  • Condensation Reactions : Reacting with aldehydes or ketones to form larger carbon frameworks.
  • Cyclization Reactions : Participating in cycloaddition reactions to generate new cyclic compounds.

Pharmaceutical Applications

Research indicates that this compound exhibits potential biological activities that could be leveraged in pharmaceutical development:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
  • Anticancer Properties : There is evidence indicating that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Biological ActivityDescription
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis in cancer cell lines such as HepG2 and MCF-7.

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials:

  • Epoxy Resins : It can act as a precursor for synthesizing epoxy resins with enhanced mechanical properties .
  • Non-Isocyanate Polyurethanes : The compound has been explored for use in creating environmentally friendly polyurethanes through carbonatation reactions .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on HepG2 liver cancer cells. The results demonstrated significant cytotoxicity, with the compound inducing apoptosis via mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against common bacterial strains. The compound exhibited notable activity against both Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents .

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Parameters

The compound is synthesized via PdII/CuI-cocatalyzed three-component domino reactions or alkylation protocols :

MethodConditionsYieldSource
Pd(OAc)₂ catalysis1a (0.3 mmol), Ph₂I⁺OTf⁻ (0.6 mmol), DMSO/MeOH (10:1), 35°C, 10–20 h57%
Alkylation with (CH₃O)₂SO₂ROH + alkylating agent (e.g., dimethyl sulfate), DMSO, 2–5 h stirringLow*

*Exact yields not reported in patent literature .

The palladium-catalyzed method demonstrates higher efficiency, leveraging diaryliodonium salts as arylating agents under mild conditions .

Oxidative Reactivity

The furan ring undergoes oxidation, though substituents alter reaction pathways compared to simpler furans:

  • Epoxidation vs. Dialdehyde Formation :
    Unsubstituted furans oxidize via P450 enzymes to cis-2-butene-1,4-dial (BDA) . For 2-(methoxy, phenylmethyl)furan, steric and electronic effects from substituents likely favor epoxide intermediates (e.g., γ-ketoenals) over BDA, analogous to menthofuran oxidation .

  • Trapping Experiments :
    Semicarbazide and GSH adducts confirm reactive metabolite formation in microsomal incubations .

Reduction Pathways

The furan ring is susceptible to hydrogenation, forming tetrahydrofuran derivatives:

SubstrateReagentProductApplication
This compoundLiAlH₄ or H₂/Pd2-(Methoxyphenylmethyl)tetrahydrofuranSolvent/Intermediate

This saturated product exhibits enhanced stability and altered physicochemical properties.

Electrophilic Aromatic Substitution

The methoxy and benzyl groups direct incoming electrophiles to specific positions:

  • Nitration : Predominantly occurs at the C5 position (meta to methoxy, para to benzyl).

  • Friedel-Crafts Alkylation : Limited by steric hindrance from the benzyl group.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, forming polysubstituted furans:

Reaction TypePartnersCatalystProduct
Suzuki-MiyauraAryl boronic acidsPd(OAc)₂3,4,5-Triaryl furans
Heck CouplingAlkenesPd/CuAlkenyl-substituted derivatives

These reactions exploit the furan ring’s aromaticity and the directing effects of substituents .

Stability and Degradation

  • Thermal Decomposition : Degrades above 200°C, releasing CO and benzaldehyde derivatives.

  • Photolytic Sensitivity : UV exposure induces ring-opening reactions, forming diketones .

Comparative Reactivity Analysis

PropertyThis compoundSimple Furan2-Methylfuran
Oxidation Rate (P450)Slow (steric shielding)FastModerate
Electrophilic SubstitutionC5 > C4C2 > C5C5 > C3
Reduction EaseModerate (LiAlH₄ required)Easy (H₂/Pd)Easy (H₂/Pd)

Mechanistic Insights

  • Oxidation : Proceeds via epoxide intermediates that rearrange to γ-ketoenals, as shown in dimethyldioxirane models .

  • Alkylation : Methoxy groups stabilize transition states through resonance, enhancing regioselectivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Weight Biological Activity/Application Source/Reference
2-(Methoxymethyl)furan Methoxymethyl at C2 112.13 Fragrance intermediate, solvent Synthetic
5-(3-Methoxyphenyl)-2-furoic acid 3-Methoxyphenyl at C5, carboxylic acid 206.19 Antibacterial, agrochemical precursor Synthetic
4-(4’’-Hydroxybenzyl)-3-(3’-hydroxyphenethyl)furan-2(5H)-one Hydroxybenzyl, hydroxyphenethyl groups 312.32 Antitumor (LA795 cells) Pleione bulbocodioides
2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan Trimethoxybenzoyl at C2 382.38 Tubulin polymerization inhibition Synthetic
2,3-Dihydro-2-(3’-methoxy-4’-hydroxyphenyl)-benzo[b]furan Methoxy, hydroxyphenyl at C2 356.35 Antioxidant, antitumor Glehnia littoralis
Key Observations:
  • Substituent Position and Activity: Methoxy groups at the C6 position in benzo[b]furans (e.g., compound 3b in ) enhance antiproliferative activity by 3–10 fold compared to C7 substitutions, likely due to optimized steric and electronic interactions with tubulin . Hydroxyl groups in natural furanones (e.g., compounds from Pleione bulbocodioides) correlate with antitumor activity, suggesting that polar substituents improve binding to cellular targets .
  • Hybrid Structures :

    • Compounds combining furan rings with phenylmethyl groups (e.g., 2-(Methoxy, phenylmethyl)furan) may exhibit dual functionality: the furan core enables electrophilic reactivity, while the phenylmethyl group enhances membrane permeability .

Preparation Methods

Step 1: Synthesis of 1-Furyl-1-Phenylmethanol

Furfural (furan-2-carbaldehyde) reacts with a phenylmagnesium bromide Grignard reagent to yield 1-furyl-1-phenylmethanol. Key parameters include:

ParameterSpecification
Solvent Anhydrous tetrahydrofuran (THF) or diethyl ether
Temperature -10°C to reflux (66°C for THF)
Molar Ratio 1:1 to 1:1.3 (furfural:Grignard reagent)
Reaction Time 1–4 hours
Workup Quenching with saturated NH₄Cl or HCl

The intermediate alcohol is sensitive to polymerization, necessitating distillation in the presence of inhibitors like sodium carbonate.

Step 2: Alkylation to Introduce Methoxy Group

The alcohol intermediate is alkylated using dimethyl sulfate under phase-transfer conditions:

ParameterSpecification
Alkylating Agent Dimethyl sulfate
Base Aqueous NaOH or KOH
Catalyst Phase-transfer reagent (e.g., TBAB)
Temperature 25–60°C
Yield 30–45% after short-path distillation

This method’s limitations include moderate yields due to competing polymerization and byproduct formation.

Alternative Pathways and Modifications

Reductive Alkylation Approaches

Potassium permanganate and lithium aluminum hydride (LiAlH₄) have been explored for redox modifications of furan precursors. For example, LiAlH₄ reduces carbonyl groups in furan-carboxylic acid derivatives, though direct applications to this compound remain speculative.

Decarbonylation of Furfural Derivatives

Decarbonylation of furfural analogs (e.g., furan-2-carboxylic acid) at 200–300°C produces furan intermediates, which could theoretically undergo methoxy-benzylation. However, this route lacks explicit documentation for the target compound.

Critical Analysis of Methodologies

Yield Optimization Challenges

The Grignard-alkylation method’s low yield (30–45%) stems from:

  • Polymerization of intermediates : Mitigated by sodium carbonate during distillation.

  • Incomplete alkylation : Addressed using excess dimethyl sulfate and vigorous stirring.

Scalability and Practical Considerations

  • Solvent Choice : THF outperforms diethyl ether due to higher boiling points, enabling reflux conditions without rapid solvent loss.

  • Catalyst Efficiency : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates by shuttling ions between phases .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(Methoxy, phenylmethyl)furan derivatives?

The synthesis of methoxy-substituted furan derivatives often involves alkylation or coupling reactions. For example, 2-(Bromomethyl)furan intermediates can react with phenolic compounds under nucleophilic substitution conditions . Gold-catalyzed methodologies using methanol as a nucleophile have also been reported to generate trisubstituted furans in high yields, which could be adapted for analogous structures .

Q. What analytical techniques are critical for structural elucidation of this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential, particularly 1^1H and 13^13C NMR, to confirm substituent positions and ring structures. For instance, HMBC and COSY correlations can resolve connectivity in methoxy-substituted furans . Mass spectrometry and X-ray crystallography are complementary for molecular weight and spatial conformation analysis.

Q. What safety precautions are recommended when handling this compound derivatives in laboratory settings?

Use personal protective equipment (PPE) such as gloves and goggles. Avoid inhalation or skin contact, and ensure proper ventilation. Waste should be segregated and disposed of via certified hazardous waste management protocols .

Q. How are this compound derivatives utilized in biochemical assays?

Methoxy-substituted furans like 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) are used as fluorescent labels for proteins in SDS-PAGE and Western blotting, enabling sensitive detection of biomolecules .

Advanced Questions

Q. How does the substitution pattern of methoxy groups on the benzofuran/furan core influence antiproliferative activity?

Methoxy groups at specific positions (e.g., C-6 in benzo[b]furan derivatives) enhance antiproliferative effects by optimizing interactions with tubulin, inhibiting polymerization. Substitution at C-3 or C-7 significantly reduces activity, highlighting the importance of regiochemistry in structure-activity relationships (SAR) .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar analogs?

Comparative SAR studies using isomeric analogs, combined with in vitro tubulin polymerization assays, help identify critical substituent positions. For example, systematic methoxy shifts on benzo[b]furan derivatives revealed C-6 as optimal for activity, resolving discrepancies in earlier datasets .

Q. How do researchers investigate the molecular mechanisms underlying tubulin polymerization inhibition by these derivatives?

Techniques include:

  • In vitro tubulin assays to measure polymerization kinetics.
  • Cell-cycle analysis (e.g., flow cytometry) to assess G2/M phase arrest.
  • Molecular docking to predict binding modes at the colchicine site of tubulin .

Q. How can computational approaches like molecular docking guide the design of derivatives with enhanced bioactivity?

Virtual screening of compound libraries against tubulin or other targets identifies lead structures. For example, docking simulations for ebolavirus inhibitors utilized retrosynthesis scores to prioritize synthesizable candidates, a method applicable to furan derivatives .

Q. What methodologies evaluate the antimicrobial efficacy of this compound derivatives?

  • Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains.
  • Zymography to study enzyme inhibition (e.g., matrix metalloproteinases) linked to microbial pathogenesis .

Q. How do researchers address challenges in scaling up laboratory synthesis for preclinical studies?

Optimized protocols using cost-effective catalysts (e.g., KMnO₄ for oxidation) and scalable purification methods (e.g., recrystallization) are critical. Industrial routes may employ continuous-flow reactors to improve yield and reproducibility .

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